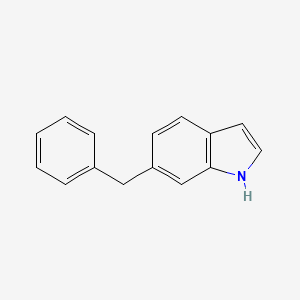

6-benzyl-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Benzyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-benzyl-1H-indole can be achieved through several methods. One common approach is the palladium-catalyzed Larock indole synthesis, which involves the cyclization of ortho-iodoanilines with internal alkynes . Another method is the Fischer indole synthesis, which uses phenylhydrazine and ketones under acidic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed reactions is favored due to their efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Benzyl-1H-indole undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indolenine or oxindole derivatives.

Reduction: Reduction of the indole ring can yield indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzyl group or the indole ring, leading to various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products: The major products formed from these reactions include substituted indoles, indolines, and oxindoles, which have significant applications in pharmaceuticals and materials science .

Applications De Recherche Scientifique

6-Benzyl-1H-indole has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Indole derivatives are studied for their role in cell signaling and as potential therapeutic agents.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 6-benzyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain kinases and proteases, leading to their therapeutic effects . The benzyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparaison Avec Des Composés Similaires

Indole: The parent compound, known for its wide range of biological activities.

5-Bromoindole:

7-Azaindole: A nitrogen-substituted indole with unique electronic properties and applications in drug discovery.

Uniqueness: 6-Benzyl-1H-indole is unique due to the presence of the benzyl group at the 6-position, which significantly alters its chemical reactivity and biological activity compared to other indole derivatives. This modification enhances its potential as a versatile building block in organic synthesis and as a candidate for drug development .

Activité Biologique

6-Benzyl-1H-indole is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole backbone with a benzyl group at the 6-position. This structural configuration is crucial for its interaction with various biological targets.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity through several mechanisms:

- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells by activating intrinsic pathways, which involves mitochondrial dysfunction and the subsequent release of cytochrome c into the cytosol .

- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines, thereby inhibiting proliferation .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial and fungal strains. However, results have been mixed:

- In vitro Studies : Some studies reported inactivity against common pathogens such as E. coli and S. aureus, while others suggested potential activity against specific strains under certain conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- TRPM8 Antagonism : Recent studies have identified this compound as a potent antagonist of the TRPM8 ion channel, which plays a role in pain modulation. The compound demonstrated an IC50 value of approximately 1.25 μM, indicating strong inhibitory activity .

- Inhibition of Protein Kinases : It has also been suggested that this compound may inhibit certain protein kinases involved in cancer progression, although further studies are required to elucidate these pathways fully .

Case Studies and Research Findings

Several case studies highlight the pharmacological potential of this compound:

- In Vitro Characterization :

- In Vivo Models :

Data Table: Summary of Biological Activities

Propriétés

Formule moléculaire |

C15H13N |

|---|---|

Poids moléculaire |

207.27 g/mol |

Nom IUPAC |

6-benzyl-1H-indole |

InChI |

InChI=1S/C15H13N/c1-2-4-12(5-3-1)10-13-6-7-14-8-9-16-15(14)11-13/h1-9,11,16H,10H2 |

Clé InChI |

FSXFOTCMFOCQBE-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)CC2=CC3=C(C=C2)C=CN3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.